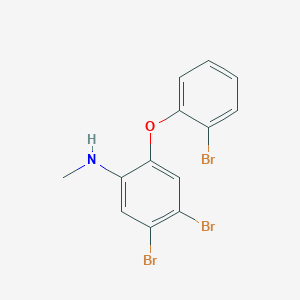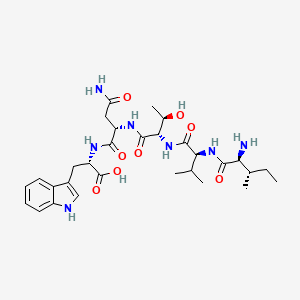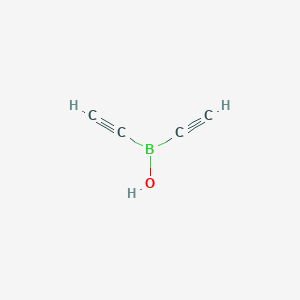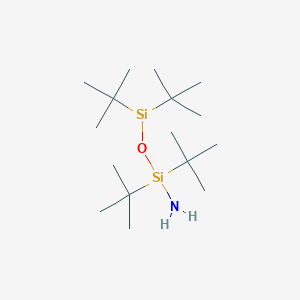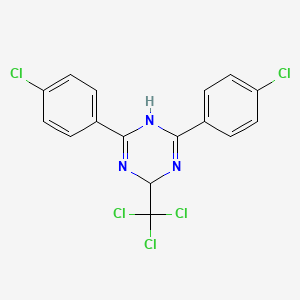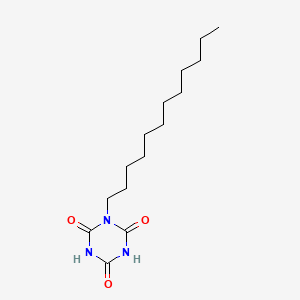
1-Dodecyl-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound characterized by a six-membered ring containing alternating carbon and nitrogen atoms. This compound is known for its versatile applications in various fields, including polymer synthesis, coatings, and adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of dodecylamine with cyanuric chloride under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
1-Dodecyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer synthesis to enhance the mechanical properties of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its excellent binding properties.
Mecanismo De Acción
The mechanism of action of 1-dodecyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The triazine ring structure allows it to form stable complexes with various substrates, thereby exerting its effects. The pathways involved include the inhibition of microbial growth by disrupting cell wall synthesis and enhancing the mechanical properties of polymers through crosslinking.
Comparación Con Compuestos Similares
1-Dodecyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Exhibits unique electronic and optical properties due to the presence of sulfur atoms.
Uniqueness: this compound stands out due to its long dodecyl chain, which imparts hydrophobic properties and enhances its binding capabilities in various applications.
Propiedades
Número CAS |
779332-75-1 |
|---|---|
Fórmula molecular |
C15H27N3O3 |
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
1-dodecyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H27N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(20)16-13(19)17-15(18)21/h2-12H2,1H3,(H2,16,17,19,20,21) |
Clave InChI |
LSIRZJSYTXAEGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C(=O)NC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


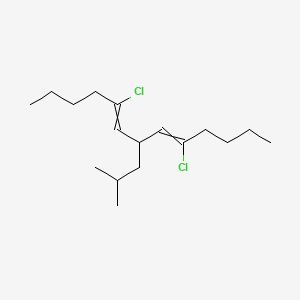
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
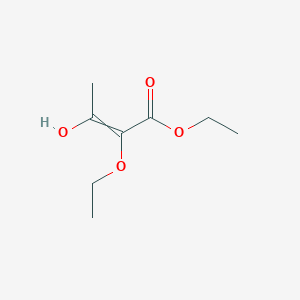
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)

